4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride
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Overview
Description
4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2,2,2-trifluoroethyl)piperazine with benzoic acid under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid (hydrochloride)
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethanol
Uniqueness
4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride is unique due to its specific combination of a trifluoroethyl group with a piperazine ring and benzoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H17Cl2F3N2O2 |
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Molecular Weight |
361.18 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C13H15F3N2O2.2ClH/c14-13(15,16)9-17-5-7-18(8-6-17)11-3-1-10(2-4-11)12(19)20;;/h1-4H,5-9H2,(H,19,20);2*1H |
InChI Key |
GEMAIYRZLRWAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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